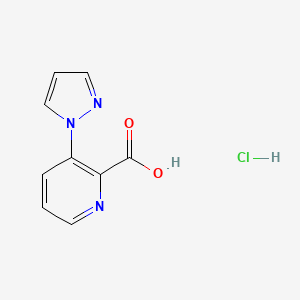

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17731346

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClN3O2 |

|---|---|

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 3-pyrazol-1-ylpyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H |

| Standard InChI Key | DRZHIYUPXCSHCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)N2C=CC=N2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyridine ring with a pyrazole moiety, linked via a nitrogen atom at the 3-position of the pyridine core. The carboxylic acid group at the 2-position enhances hydrogen-bonding capacity, while the hydrochloride salt improves stability and aqueous solubility . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride |

| Molecular Formula | |

| Molecular Weight | 225.63 g/mol |

| SMILES | O=C(O)C1=NC=CC=C1N2C=CC=N2.Cl |

| InChI Key | DRZHIYUPXCSHCV-UHFFFAOYSA-N |

The hydrochloride salt formation is critical for crystallinity, as evidenced by its monoclinic crystal system in related copper complexes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step organic reactions, as detailed in US Patent 9522900B2 :

-

Cyclization: 3-Hydrazinopyridine dihydrochloride reacts with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

-

Chlorination: Treatment with phosphorus oxychloride yields alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

-

Oxidation: Using oxidizing agents like hydrogen peroxide converts the dihydropyrazole to a fully aromatic pyrazole ester.

-

Hydrolysis: The ester is hydrolyzed in aqueous HCl to form 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.

-

Decarboxylation: Copper(II) oxide catalyzes the removal of the carboxylic acid group, yielding the final product .

Key Reaction Conditions:

-

Decarboxylation requires copper(II) oxide in polar aprotic solvents (e.g., DMF) at 120°C.

-

Yields are optimized to >70% through precise control of stoichiometry and temperature .

Industrial Optimization

Industrial methods prioritize scalability using continuous flow reactors and automated purification systems. Catalytic steps are enhanced via ligand design, reducing metal leaching and improving turnover numbers .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water, DMSO) due to ionic interactions. The free acid form (PubChem CID 73011177) is less soluble, with a logP of 1.2, indicating moderate lipophilicity . Thermal stability is confirmed by differential scanning calorimetry (DSC), showing decomposition above 250°C.

Spectroscopic Characterization

-

NMR: -NMR (400 MHz, DMSO-) reveals pyridine protons at δ 8.5–9.0 ppm and pyrazole protons at δ 7.2–7.8 ppm .

-

FT-IR: Strong absorptions at 1701 cm (C=O stretch) and 3334 cm (N–H stretch) confirm functional groups .

-

Mass Spectrometry: ESI-MS shows a parent ion at 189.17 ([M–HCl]) .

Applications in Coordination Chemistry

Metal Complex Formation

The compound serves as a tridentate ligand, coordinating through the pyridine nitrogen, pyrazole nitrogen, and carboxylate oxygen. Notable complexes include:

In a recent study, a Cu(II) complex (Fig. 1) demonstrated catalytic activity in the oxidation of alkanes, achieving turnover frequencies of 150 h under mild conditions .

Figure 1: Crystal structure of a Cu(II) complex with 3-(1H-pyrazol-1-yl)pyridine-2-carboxylate ligands (CCDC 2049085) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume